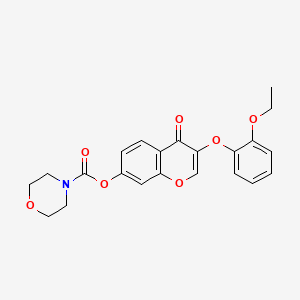

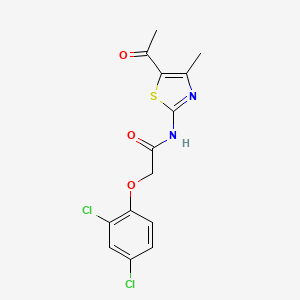

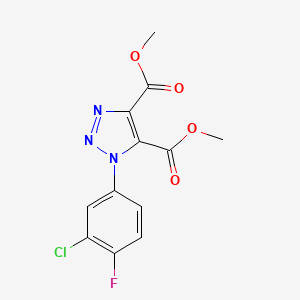

![molecular formula C9H7ClN4O B2364451 1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone] CAS No. 1220111-65-8](/img/structure/B2364451.png)

1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone] is a compound that falls under the category of pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .

Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .Molecular Structure Analysis

The structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles display innumerable chemical properties. They have shown luminescent and fluorescent agents. Some of these compounds have important applications in material chemistry . They also exhibit solvatochromic and electroluminescence properties .Scientific Research Applications

Synthesis and Biological Activities 1H-pyrazole-4,5-dione derivatives have been a focal point in synthetic chemistry due to their applications in the field of medicinal chemistry. For instance, the synthesis of novel (pyrazol-3-yl)-1,3,4-oxadiazole derivatives through unexpected aromatization during oxidative cyclization of hydrazones has been reported. These compounds exhibited significant antitubercular activity against Mycobacterium tuberculosis, demonstrating their potential as therapeutic agents, although they showed poor antioxidant activity (Prathap et al., 2014).

Complex Formation and Biological Studies The synthesis of a new aromatic hydrazone and its transition metal complexes has been explored. This hydrazone, formed via the Japp-Klingemann reaction, exhibited azo/enol-hydrazone tautomerism and acted as a univalent tridentate ligand, forming complexes with a 1:2 stoichiometry. Notably, the ligand and its complexes showed antioxidant and antimicrobial activities, indicating their potential in pharmaceutical applications (Kumar et al., 2018).

Apoptosis Induction A study focused on the synthesis of molecular hybrids containing pyrazole and thiazole moieties using hydrazone as a linker. These compounds were assessed for their ability to induce apoptosis in vitro, and some showed significant potency, highlighting their potential in cancer research and treatment (Kumar et al., 2017).

COX-2 Inhibition for Anti-Inflammatory Applications The design and synthesis of substituted hydrazone and pyrazole derivatives as selective COX-2 inhibitors were carried out, showing potential anti-inflammatory activities. In particular, compounds exhibited significant in vitro COX-2 inhibitory activity, and a virtual screening suggested that these compounds have a binding mode similar to selective COX-2 inhibitors (El-Sayed et al., 2011).

HPPD Inhibitors in Herbicide Discovery Pyrazole derivatives have been identified as significant targets in herbicide discovery for resistant weed control. A series of novel pyrazole-quinazoline-2,4-dione hybrids were discovered as potent 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, with some compounds exhibiting excellent potency and promising herbicidal activity against various weeds, demonstrating their potential in agricultural applications (He et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound “1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone]” is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme in the tyrosine catabolism pathway, which is responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate .

Mode of Action

The compound interacts with its target, HPPD, by forming a bidentate chelation interaction with the metal ions in the enzyme . It also forms π-π stacking interactions with Phe381 and Phe424 . The neighboring chlorophenyl at the N3 position of the quinazoline-2,4-dione, which has a dual conformation, is surrounded by hydrophobic residues (Met335, Leu368, Leu427, Phe424, Phe392, and Phe381) .

Biochemical Pathways

The compound affects the tyrosine catabolism pathway by inhibiting the HPPD enzyme . This inhibition disrupts the conversion of 4-hydroxyphenylpyruvate to homogentisate, which can lead to a decrease in the production of fumarate and acetoacetate, key molecules in energy metabolism .

Pharmacokinetics

The compound’s ic50 value against athppd is 84 nm, which suggests a high binding affinity and potential bioavailability .

Result of Action

The inhibition of HPPD by the compound can lead to significant changes at the molecular and cellular levels. The disruption of the tyrosine catabolism pathway can affect energy metabolism and potentially lead to the accumulation of tyrosine and its derivatives .

Future Directions

Pyrazoles have attracted more attention due to their interesting pharmacological properties. This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions of research on pyrazoles, including 1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone], could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields .

properties

IUPAC Name |

4-[(2-chlorophenyl)diazenyl]-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O/c10-6-3-1-2-4-7(6)12-13-8-5-11-14-9(8)15/h1-5H,(H2,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUGFWPFTMCUQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=CNNC2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201194191 |

Source

|

| Record name | 4-[(2-Chlorophenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338416-85-6 |

Source

|

| Record name | 4-[(2-Chlorophenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

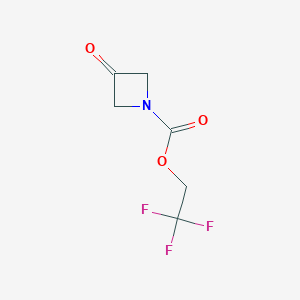

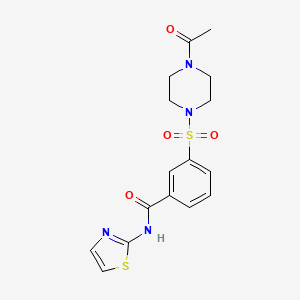

![ethyl 4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2364369.png)

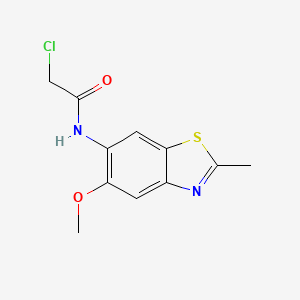

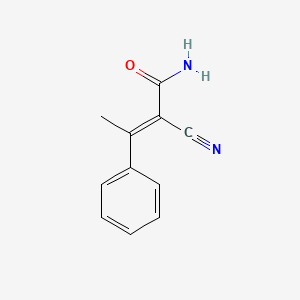

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2364376.png)

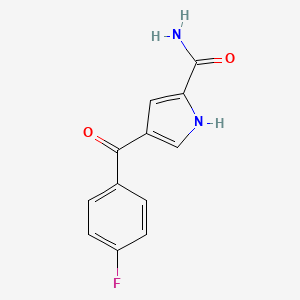

![3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2364378.png)

![Methyl 3-{[(4-bromo-3-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2364383.png)

![N-cyclohexyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2364391.png)